Cas no 5957-75-5 (6H-Dibenzo[b,d]pyran-1-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)-)
![6H-Dibenzo[b,d]pyran-1-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- structure](https://www.kuujia.com/scimg/cas/5957-75-5x300.png)
5957-75-5 structure
Product Name:6H-Dibenzo[b,d]pyran-1-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)-
6H-Dibenzo[b,d]pyran-1-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- Properties
Names and Identifiers
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- 6H-Dibenzo[b,d]pyran-1-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)-
- ?8-Tetrahydro Cannabinol
- (-)-Δ8-THC
- (−)-Δ8-THC solution
- ∆8-Tetrahydro Cannabinol
- 8-TETRAHYDRO CANNABINOL
- Δ8-THC
- Δ8-THC (exempt preparation)
- Δ8-THC CRM
- δ-8-THC
- delta-8-tetrahydrocannabinol
- BDBM50067734
- B49D0HH807
- DELTA-8-THC
- DELTA-8-TETRAHYDROCANNABINOL [NFLIS-DRUG]
- BRN 0023921
- (-)-Delta-8-THC, 10mg/ml in Ethanol
- (-)-delta(sup 6)-3,4-trans-Tetrahydrocannabinol
- delta1(6)-trans-Tetrahydrocannabinol
- PDSP2_000219
- 6H-Dibenzo(b,d)pyran-1-ol, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR-trans)-
- DELTA8-Tetrahydrocannabinol
- DELTA-8-TETRAHYDROCANNABINOL- [NFLIS-DRUG]
- .DELTA.-8-TETRAHYDROCANNABINOL
- (-)-delta8-Tetrahydrocannabinol
- (-)-Delta-8-THC, 50mg/ml in Ethanol
- Cannabinol, 1-trans-delta(sup 8)-tetrahydro-
- (-)-delta 8-Tetrahydrocannabinol (delta8-THC) 100 microg/mL in Methanol
- SCHEMBL2762327
- (-)-Delta-8-THC, 1mg/ml in Ethanol
- trans-DELTA8-Tetrahydrocannabinol
- (6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- 1-trans-delta-(sup8)-Tetrahydrocannabinol
- (-)-Delta-8-THC, 100mg/ml in Ethanol
- Delta8-Tetrahydrocannabinol 250 microg/mL in Acetonitrile
- Q27274350
- 8-Tetrahydrocannabinol
- 6,6,9-Trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- (-)-delta 8-Tetrahydrocannabinol (delta8-THC) 1000 microg/mL in Methanol
- 1-trans-delta(sup 8)-Tetrahydrocannabinol
- 8-TETRAHYDROCANNABINOL [WHO-DD]
- Cannabinol, 1-trans-delta-(sup8)-tetrahydro-
- 5-17-04-00421 (Beilstein Handbook Reference)
- CHEBI:183415
- delta-(sup8)-THC
- 6H-Dibenzo(b,d)pyran-1-ol, 6a,7,10,10a-tetrahydro-3-pentyl-6,6,9-trimethyl-, trans(-)-
- (-)-delta8-THC6,6,9-Trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- Cannabinol, delta1(6)-tetrahydro-
- (-)-delta-(sup8)-trans-Tetrahydrocannabinol
- (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- DELTA 8-TETRAHYDROCANNOBINOL
- UNII-B49D0HH807
- NSC 134453
- HCAWPGARWVBULJ-IAGOWNOFSA-N
- (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- (-)-(6aR-trans)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- (6aR-trans)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- DTXSID20878586
- 6,6,9-TRIMETHYL-3-PENTYL-6H,6AH,7H,10H,10AH-BENZO(C)ISOCHROMEN-1-OL
- (-)-delta(sup 8)-trans-Tetrahydrocannabinol
- 5957-75-5
- DELTA(8)-TRANS-TETRAHYDROCANNABINOL
- (-)-.DELTA.6-3,4-trans-Tetrahydrocannabinol
- delta-6-THC
- 6H-Dibenzo(b,d)pyran-1-ol, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)-
- TETRAHYDROCANNABINOLS (-)-TRANS-.DELTA.8-FORM
- NSC-134453
- delta(sup 8)-Thc
- delta(sup 6)-Thc
- TETRAHYDROCANNABINOLS (-)-TRANS-.DELTA.8-FORM [MI]
- delta-(sup6)-THC
- trans-.DELTA.8-Tetrahydrocannabinol
- Tetrahydrocannabinols (-)-delta6-3,4-trans-form
- delta8-THC
- CHEMBL267227
- delta6-Tetrahydrocannabinol
- .DELTA.6-Tetrahydrocannabinol
- Cannabinol, 1-trans-.DELTA.8-tetrahydro-
- (-)-.DELTA.8-trans-Tetrahydrocannabinol
- l-.DELTA.8-Tetrahydrocannabinol
- IDI1_000978
- 1-trans-.DELTA.8-Tetrahydrocannabinol
- (-)-.DELTA.8-Tetrahydrocannabinol
- (-)-.DELTA.6-Tetrahydrocannabinol
- SCHEMBL120839
- HCAWPGARWVBULJ-UHFFFAOYSA-N
- 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, trans-(-)-
- KBio1_000978
- CHEMBL46518
- NS00017747
- 6,6,9-Trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol, trans-(-) #
- .DELTA.1(6)-trans-Tetrahydrocannabinol
- Cannabinol, .DELTA.1(6)-tetrahydro-
- .delta.6-THC
- .DELTA.8-l-Tetrahydrocannabinol
- .delta.-(sup6)-THC
- 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR-trans)-
- .delta.-8-THC
- 1-trans-.delta.-(sup8)-Tetrahydrocannabinol
- 6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- .DELTA.8-Tetrahydrocannabinol
- (-)-.delta.-(sup8)-trans-Tetrahydrocannabinol
- 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol
- .DELTA.8-trans-Tetrahydrocannabinol
- .DELTA.1(6)-Tetrahydrocannabinol
- 14132-18-4
- (-)-trans-.DELTA.8-Tetrahydrocannabinol
- 6H-Dibenzo[b, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR-trans)-
- NINDS_000978
- .delta.-(sup8)-THC
- HMS503C17
- .DELTA.8-THC
- Cannabinol, 1-trans-.delta.-(sup8)-tetrahydro-
- NSC134453
- 6H-Dibenzo[b, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, trans-(-)-
- 6H-Dibenzo[b, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-
- DivK1c_000978
- Cannabinoids Acid/Neutrals Mixture 205 Kit 250 microg/mL in Acetonitrile
- Cannabinoids Acid/Neutrals Mixture 216 Kit 1000 microg/mL in Acetonitrile
- Cannabinoids Mixture 258 Kit 250 microg/mL in Acetonitrile
- Cannabinoids Acid/Neutrals Mixture 206 Kit 500 microg/mL in Acetonitrile
- Cannabinoids Acid/Neutrals Mixture 215 Kit 500 microg/mL in Acetonitrile
- C22741
- Cannabinoids Acid/Neutrals Mixture 214 Kit 250 microg/mL in Acetonitrile
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- InChIKey: HCAWPGARWVBULJ-IAGOWNOFSA-N
- Inchi: InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1
- SMILES: CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(C)(C)OC2=C1)C)O
Computed Properties
- Exact Mass: 314.22500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 4
- Monoisotopic Mass: 314.224580195g/mol
- Heavy Atom Count: 23
- Complexity: 439
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- LogP: 5.73580
- PSA: 29.46000
- Refractive Index: 1.5404 (estimate)
- Boiling Point: bp0.001 200°
- Flash Point: 11 °C
- Specific Rotation: D18 -264° (c = 0.11 in ethanol)
- Density: 1.0536 (rough estimate)
6H-Dibenzo[b,d]pyran-1-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- Related Literature
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